

An In-depth Technical Guide to the Biosynthesis of N-Feruloyloctopamine

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Compound of Interest

Compound Name: *N-Feruloyloctopamine*

Cat. No.: *B123784*

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This technical guide provides a comprehensive overview of the biosynthetic pathway of **N-Feruloyloctopamine**, a significant plant secondary metabolite. The document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and includes visualizations to facilitate a deeper understanding of the metabolic processes involved.

Introduction to N-Feruloyloctopamine

N-Feruloyloctopamine is a member of the hydroxycinnamic acid amide (HCAA) class of specialized metabolites found throughout the plant kingdom. These molecules are formed through the conjugation of a hydroxycinnamic acid (in this case, ferulic acid) with a biogenic amine (octopamine). HCAs, including **N-Feruloyloctopamine**, play crucial roles in plant development and defense mechanisms, such as cell wall reinforcement and response to pathogens.^{[1][2][3]} Their antioxidant and other bioactive properties have also made them subjects of interest for pharmaceutical and nutraceutical research.^[4] Understanding the biosynthetic pathway is critical for metabolic engineering efforts aimed at enhancing the production of this valuable compound.

The Biosynthetic Pathway

The biosynthesis of **N-Feruloyloctopamine** is a multi-step process that converges two major metabolic pathways: the Phenylpropanoid Pathway, which yields feruloyl-CoA, and the

tyrosine-derived pathway, which produces octopamine. The final step involves the condensation of these two precursors, catalyzed by a specific transferase enzyme.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The journey begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce ferulic acid. This acid is then activated to its coenzyme A (CoA) thioester, feruloyl-CoA.

- L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-Cinnamic acid.
- trans-Cinnamic acid is hydroxylated by Cinnamate 4-Hydroxylase (C4H) to produce p-Coumaric acid.
- p-Coumaric acid undergoes further hydroxylation by p-Coumarate 3-Hydroxylase (C3H) to yield Caffeic acid.
- The 3-hydroxyl group of Caffeic acid is methylated by Caffeic acid O-Methyltransferase (COMT) to form Ferulic acid.
- Finally, Ferulic acid is activated by 4-Coumarate:CoA Ligase (4CL), which ligates it to Coenzyme A, forming the high-energy thioester Feruloyl-CoA.

Tyrosine-Derived Pathway: Synthesis of Octopamine

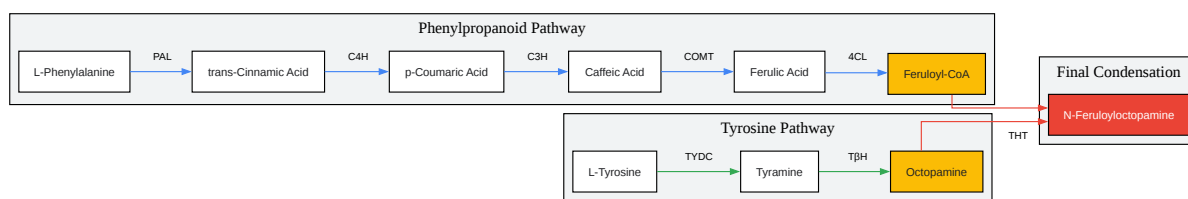
In a parallel pathway, the amino acid L-tyrosine is converted to octopamine.

- L-Tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to produce Tyramine.
- Tyramine is then hydroxylated on its β -carbon by Tyramine β -Hydroxylase (T β H) to form Octopamine.

Final Condensation Step

The final and committing step in the biosynthesis is the amide bond formation between the two precursors.

- Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) catalyzes the condensation of Feruloyl-CoA and Octopamine to produce **N-Feruloyloctopamine**, releasing Coenzyme A. Studies have shown that THT enzymes exhibit broad substrate specificity, accepting various hydroxycinnamoyl-CoAs as acyl donors and amines like tyramine and octopamine as acyl acceptors.[1][3][5][6][7]



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Biosynthesis pathway of **N-Feruloyloctopamine**.

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available Michaelis-Menten constants (K_m) and maximum reaction velocities (V_{max}) for key enzymes in the pathway. It is important to note that these values can vary depending on the source organism and experimental conditions.

Table 1: Phenylpropanoid Pathway Enzymes

Enzyme	Substrate	K _m (μM)	V _{max}	Source Organism
4CL	Ferulic acid	~100	-	Populus trichocarpa x P. deltoides
Ferulic acid	199	-	Arabidopsis thaliana[8]	
p-Coumaric acid	~80	-	Populus trichocarpa x P. deltoides[9]	
PAL	L-Phenylalanine	35 - 1600	-	Various Plants[10]

Table 2: Tyrosine-Derived Pathway Enzymes

Enzyme	Substrate	K _m (μM)	V _{max} (μM min ⁻¹)	Source Organism
TYDC	L-Tyrosine	249.7	6.424	Rehmannia glutinosa[11]
TβH	Tyramine	161	-	Drosophila melanogaster[12]

Table 3: Final Condensation Enzyme - THT

Enzyme	Substrate	K _m (μM)	V _{max} (nkat mg ⁻¹)	Source Organism
THT	Feruloyl-CoA	36	-	Solanum tuberosum (potato)[13]
Tyramine	22	-	Solanum tuberosum (potato)[13]	
Feruloyl-CoA	155	67	Capsicum annuum (pepper) [14]	
Tyramine	118	67	Capsicum annuum (pepper) [14]	

Experimental Protocols

This section provides generalized methodologies for the study of the **N-Feruloyloctopamine** biosynthetic pathway. Specific parameters may require optimization based on the plant species and tissue being investigated.

Protocol 1: General Enzyme Extraction from Plant Tissue

This protocol describes a general method for extracting active enzymes involved in secondary metabolism from plant tissues.

- **Harvesting and Storage:** Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.
- **Homogenization:** Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

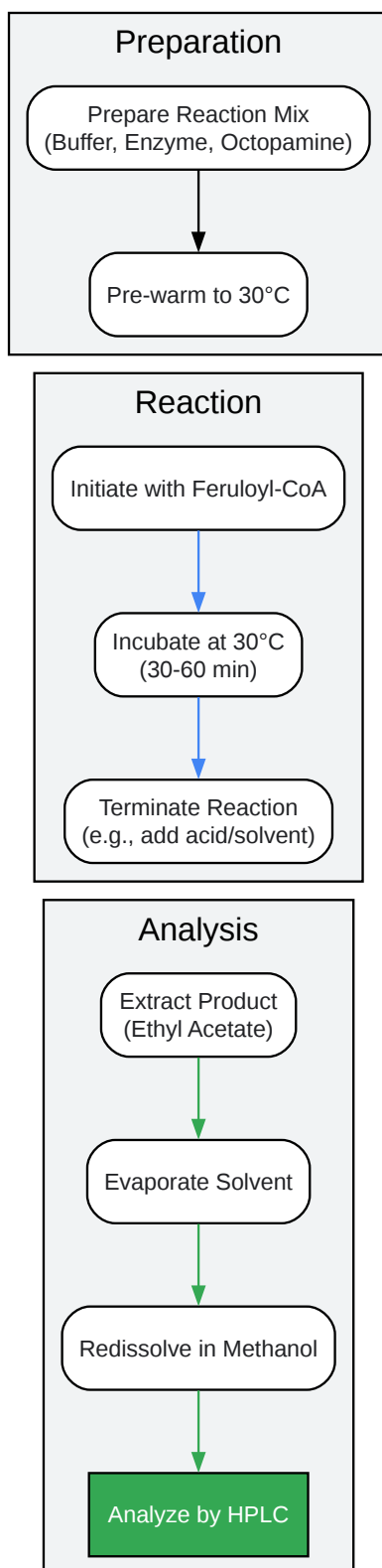
- **Extraction Buffer:** Add the powdered tissue to an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10 mM β -mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone to adsorb phenolics). Use a ratio of approximately 1:3 (g tissue: mL buffer).
- **Clarification:** Stir the slurry on ice for 20-30 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.
- **Desalting (Optional):** The resulting supernatant is the crude enzyme extract. If necessary, remove small molecules by passing the extract through a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer (minus PVPP).
- **Protein Quantification:** Determine the total protein concentration of the crude extract using a standard method, such as the Bradford assay, for later specific activity calculations.

Protocol 2: THT Enzyme Activity Assay

This protocol outlines a method to measure the activity of Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT), the enzyme catalyzing the final step.

- **Reaction Mixture:** Prepare a reaction mixture in a microcentrifuge tube. A typical 100 μ L reaction contains:
 - 50-100 μ g of crude or partially purified enzyme extract.
 - 50 μ M Feruloyl-CoA (acyl donor).
 - 200 μ M Octopamine (acyl acceptor).
 - 100 mM Potassium Phosphate Buffer (pH 7.0).
- **Initiation and Incubation:** Pre-warm the mixture to the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding one of the substrates (e.g., feruloyl-CoA).
- **Incubation:** Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes), ensuring the reaction is within the linear range of product formation.

- Termination: Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or by adding an acid (e.g., 10 μ L of 20% HCl).
- Product Extraction: Vortex the mixture vigorously to extract the **N-Feruloyloctopamine** product into the organic phase. Centrifuge to separate the phases.
- Analysis: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., 50% methanol) for analysis by HPLC.



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Workflow for THT enzyme activity assay.

Protocol 3: HPLC Quantification of N-Feruloyloctopamine

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying HCAAs.[15]

- Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
- Mobile Phase: A gradient elution is often employed for optimal separation.
 - Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
- Gradient Program:
 - Start with a low percentage of Solvent B (e.g., 10-20%).
 - Linearly increase the concentration of Solvent B over 20-30 minutes to a high percentage (e.g., 80-90%).
 - Hold for a few minutes before returning to the initial conditions to re-equilibrate the column.
- Detection: Monitor the elution profile at a wavelength where **N-Feruloyloctopamine** has a strong absorbance, typically around 310-320 nm.
- Quantification: Create a standard curve by injecting known concentrations of a purified **N-Feruloyloctopamine** standard. The concentration in the experimental samples can be determined by comparing their peak areas to the standard curve. The identity of the peak can be confirmed by comparing its retention time to the standard and, ideally, by mass spectrometry (LC-MS).

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